REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:3]=[C:4]([OH:9])[CH:5]=[C:6]([CH3:8])[CH:7]=1.[CH3:10][O:11]C(Cl)Cl>ClCCl.[Ti](Cl)(Cl)(Cl)Cl>[CH3:1][C:2]1[CH:7]=[C:6]([CH3:8])[CH:5]=[C:4]([OH:9])[C:3]=1[CH:10]=[O:11]
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Name
|
|
Quantity
|
40 g
|
Type
|
reactant
|
Smiles
|
CC=1C=C(C=C(C1)C)O
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Name
|
|
Quantity
|
210 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
31.6 g
|
Type
|
reactant
|
Smiles
|
COC(Cl)Cl
|
Name
|
|
Quantity
|
105 g
|
Type
|
catalyst
|
Smiles
|
[Ti](Cl)(Cl)(Cl)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
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Type
|
CUSTOM
|
Details
|
stirred for a period of 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added dropwise
|
Type
|
TEMPERATURE
|
Details
|
The solution was warmed to room temperature
|
Type
|
TEMPERATURE
|
Details
|
warmed to 35° C.
|
Type
|
STIRRING
|
Details
|
stirred for a further 15 minutes
|
Duration
|
15 min
|
Type
|
ADDITION
|
Details
|
The reaction mixture was poured onto ice (ca 300 g)
|
Type
|
EXTRACTION
|
Details
|
the aqueous mixture was extracted with dichloromethane
|
Type
|
WASH
|
Details
|
The organic phase was washed three times with water
|
Type
|
CUSTOM
|
Details
|
the solvent was removed by evaporation under reduced pressure
|
Type
|
DISTILLATION
|
Details
|
distilled
|
Type
|
EXTRACTION
|
Details
|
the distillate was extracted with dichloromethane
|
Type
|
CUSTOM
|
Details
|
the organic phase was separated
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated under reduced pressure
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
CC1=C(C=O)C(=CC(=C1)C)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 31 g | |
YIELD: PERCENTYIELD | 63% | |
YIELD: CALCULATEDPERCENTYIELD | 75.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |